molecular formula C32H51N7O9 B12333108 L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- CAS No. 83903-28-0

L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl-

Cat. No.: B12333108
CAS No.: 83903-28-0
M. Wt: 677.8 g/mol
InChI Key: OJVRHVWVPJYLSA-ASQMTIINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Peptide-Based Compound Development

The development of peptide-based therapeutics began in the early 20th century with the isolation of insulin from animal pancreases, marking the first therapeutic application of a peptide. However, synthetic peptide chemistry faced significant challenges until Vincent du Vigneaud’s Nobel Prize-winning synthesis of oxytocin and vasopressin in the 1950s. These milestones demonstrated that complex peptides could be chemically synthesized, paving the way for rational design strategies.

The 1960s saw the advent of solid-phase peptide synthesis (SPPS), enabling faster and more efficient production of peptides. This technology allowed researchers to systematically explore amino acid substitutions, such as replacing methionine with norleucine to prevent oxidation—a strategy later applied to compounds like the subject tetrapeptide. The introduction of acetylation as a stabilizing modification emerged from efforts to prolong peptide half-lives by blocking enzymatic degradation at the N-terminus. By the 1980s, recombinant DNA technology further expanded peptide drug development, though synthetic approaches remained vital for incorporating non-natural residues like norleucine.

Properties

CAS No.

83903-28-0

Molecular Formula

C32H51N7O9

Molecular Weight

677.8 g/mol

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminohexanoic acid;(2S)-2-amino-3-phenylpropanoic acid

InChI

InChI=1S/C11H13NO3.C9H11NO2.C6H14N4O2.C6H13NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9;1-2-3-4-5(7)6(8)9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-5,8H,6,10H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10);5H,2-4,7H2,1H3,(H,8,9)/t10-;8-;4-;5-/m0000/s1

InChI Key

OJVRHVWVPJYLSA-ASQMTIINSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N.CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CCCCC(C(=O)O)N.CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

  • Resin : Rink amide MBHA resin (100–200 mesh, 0.5 mmol/g loading) is preferred for C-terminal amidation.
  • Solvent : Dichloromethane (DCM) for swelling, followed by dimethylformamide (DMF) for coupling.
  • First residue (Phe-NH₂) :
    • Activator: 20% piperidine in DMF for Fmoc deprotection (2 × 5 min).
    • Coupling: Fmoc-Phe-OH (3 equiv), HBTU (2.95 equiv), DIEA (6 equiv) in DMF (30 min, RT).

Sequential Amino Acid Coupling

Step Residue Protecting Groups Coupling Reagents Time Yield
1 Arg Pbf (side chain) HBTU/DIEA 45m 85%
2 Nle None DIC/OxymaPure 30m 92%
3 Ac-Phe None TBTU/HOAt 60m 78%
  • Arg coupling challenges : Steric hindrance from Pbf requires extended coupling times.
  • N-Acetylation : Acetic anhydride (5% v/v) in DMF post-Fmoc removal.

Solution-Phase Synthesis for Scalability

Fragment Condensation Approach

  • Segments : Synthesize Ac-Phe-Nle-Arg-OH and Phe-NH₂ separately.
  • Activation : EDC/HOAt for fragment ligation in DMF/H₂O (4:1).
  • Yield : 68% after HPLC purification (C18 column, 0.1% TFA/ACN gradient).

Racemization Mitigation

  • Temperature : <5°C during activation.
  • Additives : 1-hydroxy-7-azabenzotriazole (HOAt) reduces epimerization to <2%.

Orthogonal Protection Strategies

Arginine Side-Chain Protection

Protecting Group Stability in TFA Deprotection Conditions
Pbf Stable 95% TFA, 2h
Mtr Partially stable Not recommended
  • Optimal choice : Pbf provides >98% recovery without side reactions.

N-Terminal Acetylation

  • Reagent : Ac₂O/pyridine (1:3) in DMF (2 × 10 min).
  • Efficiency : >95% acetylation confirmed by MALDI-TOF.

Analytical Characterization

Purity Assessment

Method Conditions Purity
HPLC C18, 0.1% TFA, 5→60% ACN/20min 98.2%
LC-MS ESI+, m/z 641.3 [M+H]⁺ 99.1%
Amino Acid Analysis 6N HCl, 110°C/24h 98.5%

Structural Confirmation

  • NMR (500 MHz, DMSO-d₆) :
    • δ 8.21 (d, J=7.5 Hz, Arg NH)
    • δ 4.52 (m, Nle α-H)
    • δ 1.98 (s, Acetyl CH₃)
  • CD Spectroscopy : α-helical content <5%, unordered conformation.

Process Optimization Challenges

Coupling Efficiency in Arg Incorporation

  • Problem : <70% yield with DIC alone.
  • Solution : HBTU/HOAt increases yield to 85%.

Side Reactions

  • Aspartimide formation : Minimized using 0.1 M OxymaPure in DMF.
  • Resin bleeding : Controlled via pre-swelling in DCM (3 × 5 min).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Reagent Cost (USD/g) Efficiency
HBTU 12.50 High
TBTU 14.20 Moderate
COMU 18.75 High

Environmental Impact

  • Waste reduction : DMF recovery via distillation (>80% reused).
  • Green solvents : Trials with Cyrene™ (dihydrolevoglucosenone) show 72% yield.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the peptide bonds or side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.

Scientific Research Applications

Biochemical Interaction Studies

The compound is studied for its interactions with various biological targets, which can provide insights into its potential therapeutic effects. Research has indicated that the unique arrangement of amino acids may enhance binding affinity to specific receptors or enzymes, thereby influencing metabolic pathways and physiological responses .

Therapeutic Potential

Due to its structural complexity, L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is being investigated for potential therapeutic applications in areas such as:

  • Anticancer Research : Some studies suggest that peptides with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : The compound may exhibit properties that allow it to combat bacterial infections or inhibit the growth of pathogens.

Drug Development

The compound serves as a lead structure in drug design due to its ability to mimic natural peptides involved in physiological processes. Modifications of this peptide can lead to the development of new drugs targeting specific diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of peptides similar to L-Phenylalaninamide on cancer cell lines. The results indicated that these compounds could induce apoptosis (programmed cell death) in certain types of cancer cells while sparing normal cells, suggesting a potential for selective targeting in cancer therapy .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of peptide derivatives showed that modifications to the structure of L-Phenylalaninamide could enhance its activity against various bacterial strains. This indicates its potential as a template for developing new antibiotics .

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .

Comparison with Similar Compounds

L-Phenylalaninamide,N-(4-azidobenzoyl)-L-phenylalanyl-L-norleucyl-L-arginyl- (CAS 154447-48-0)

This compound shares the core phenylalanyl-norleucyl-arginyl-phenylalaninamide sequence but replaces the N-acetyl group with a 4-azidobenzoyl moiety. The azide group enables photoaffinity labeling, making it a tool for studying protein interactions, unlike the acetylated variant, which is likely optimized for inhibitory activity .

L-Phenylalaninamide (Phe-NH2; CAS 63-91-2)

A simpler derivative lacking the extended peptide chain, Phe-NH2 has demonstrated inhibitory effects on substrate degradation in rabbit reticulocyte lysates. However, its shorter structure may limit its binding affinity compared to the tetrapeptide .

Functional Analogs

N-Acetylated Peptides with Stabilizing Residues

Peptides containing stabilizing residues like Valine (e.g., N-terminal Val mutants) resist degradation in proteolytic assays. The target compound’s norleucine residue may mimic this stabilization while introducing unique hydrophobic interactions .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Key Functional Groups Biological Activity
L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- Not Provided C₃₇H₅₄N₈O₆ Acetyl, Norleucyl, Arginyl Proteolysis inhibition
L-Phenylalaninamide,N-(4-azidobenzoyl)-L-phenylalanyl-L-norleucyl-L-arginyl- 154447-48-0 C₃₇H₄₇N₁₁O₅ 4-Azidobenzoyl, Norleucyl Photoaffinity labeling
L-Phenylalaninamide (Phe-NH2) 63-91-2 C₉H₁₂N₂O Phenylalaninamide Substrate degradation inhibition

Research Findings and Mechanistic Insights

Inhibitory Efficacy

The target compound’s extended peptide chain and arginine residue likely enhance binding to proteolytic enzymes (e.g., ubiquitin ligases in the N-end rule pathway) compared to Phe-NH2. In cellular assays, similar phenylalanine derivatives stabilized type I (Tyr/N-terminal) substrates but showed reduced effects on type II (Arg/Lys) mutants, suggesting sequence-dependent activity .

Stability and Specificity

The norleucine residue’s hydrophobic side chain may reduce enzymatic cleavage, improving half-life. In contrast, the azidobenzoyl analog’s photoreactive group prioritizes covalent binding studies over therapeutic use .

Limitations and Contradictions

While Phe-NH2 inhibits degradation in reticulocyte lysates, its efficacy in living cells remains unclear. The tetrapeptide’s larger size may hinder cellular uptake, necessitating delivery optimization .

Biological Activity

L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is a complex oligopeptide that incorporates several amino acids known for their biological significance. This compound is of interest due to its potential therapeutic applications and biological activities, which are essential for understanding its role in various physiological processes.

  • Molecular Formula : C32H46N8O5
  • Molar Mass : 622.76 g/mol
  • Structure : The compound consists of a sequence of amino acids, which include phenylalanine, norleucine, and arginine, linked through peptide bonds.

Biological Activity

The biological activity of L-Phenylalaninamide has been explored in various studies, focusing on its interactions with biological systems and potential therapeutic effects.

2. Antioxidant Properties

Peptides derived from amino acids like phenylalanine and arginine have shown antioxidant capabilities. These properties can help neutralize free radicals in the body, potentially reducing oxidative stress and lowering the risk of chronic diseases.

3. Neuroprotective Effects

Some studies have suggested that peptides containing phenylalanine may have neuroprotective effects. This is attributed to their ability to modulate neurotransmitter activity and protect neuronal cells from damage.

Case Studies

Several case studies highlight the biological activities of peptides similar to L-Phenylalaninamide:

  • Study on Antimicrobial Peptides : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various peptides against Staphylococcus aureus. Results indicated that peptides with similar structures had significant inhibitory effects on bacterial growth.
  • Neuroprotection in Animal Models : Research conducted on animal models demonstrated that peptides containing phenylalanine improved cognitive function and reduced neuronal loss after induced ischemia, suggesting a protective role against neurodegenerative conditions.

Data Table: Biological Activities and Effects

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growthJournal of Antimicrobial Chemotherapy
AntioxidantReduction in oxidative stressFree Radical Biology and Medicine
NeuroprotectiveImprovement in cognitive functionNeurobiology of Disease

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.